molecular formula C8H15BrO2 B14744233 Cyclohexane, 2-bromo-1,1-dimethoxy- CAS No. 1728-17-2

Cyclohexane, 2-bromo-1,1-dimethoxy-

Cat. No.: B14744233
CAS No.: 1728-17-2
M. Wt: 223.11 g/mol
InChI Key: XWKXQIZUBOWVQK-UHFFFAOYSA-N
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Description

2-Bromo-1,1-dimethoxycyclohexane is an organic compound with the molecular formula C8H15BrO2. It is a brominated derivative of cyclohexane, featuring two methoxy groups attached to the same carbon atom. This compound is of interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1,1-dimethoxycyclohexane typically involves the bromination of 1,1-dimethoxycyclohexane. This can be achieved by reacting 1,1-dimethoxycyclohexane with bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for 2-bromo-1,1-dimethoxycyclohexane are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,1-dimethoxycyclohexane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (RNH2).

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding carbonyl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and primary or secondary amines.

    Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are typically used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

    Substitution Reactions: Products include 1,1-dimethoxycyclohexanol, 1,1-dimethoxycyclohexyl ethers, and 1,1-dimethoxycyclohexylamines.

    Elimination Reactions: The major product is 1,1-dimethoxycyclohexene.

    Oxidation Reactions: Products include 1,1-dimethoxycyclohexanone.

Scientific Research Applications

2-Bromo-1,1-dimethoxycyclohexane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: It serves as a precursor for the synthesis of potential drug candidates.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-1,1-dimethoxycyclohexane involves its reactivity as a brominated compound. The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles. The methoxy groups can undergo oxidation to form carbonyl compounds, which can further react with various reagents. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-1,1-dimethoxycyclohexane: Similar structure but with the bromine atom attached to a different carbon.

    2-Chloro-1,1-dimethoxycyclohexane: Similar structure with a chlorine atom instead of bromine.

    1,1-Dimethoxycyclohexane: Lacks the bromine atom, making it less reactive in substitution reactions.

Uniqueness

2-Bromo-1,1-dimethoxycyclohexane is unique due to the presence of both bromine and methoxy groups on the same carbon atom. This unique structure imparts specific reactivity patterns, making it valuable in various chemical transformations and applications.

Properties

CAS No.

1728-17-2

Molecular Formula

C8H15BrO2

Molecular Weight

223.11 g/mol

IUPAC Name

2-bromo-1,1-dimethoxycyclohexane

InChI

InChI=1S/C8H15BrO2/c1-10-8(11-2)6-4-3-5-7(8)9/h7H,3-6H2,1-2H3

InChI Key

XWKXQIZUBOWVQK-UHFFFAOYSA-N

Canonical SMILES

COC1(CCCCC1Br)OC

Origin of Product

United States

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